3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride
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Overview
Description
3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O2S2 and a molecular weight of 258.7 g/mol . It is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a benzene ring substituted with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-mercaptobenzenesulfonyl chloride with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation, crystallization, or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The difluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)benzene-1-sulfonyl chloride: Similar structure but lacks the sulfanyl group.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride is unique due to the presence of both the difluoromethyl and sulfanyl groups, which can impart distinct chemical properties and reactivity compared to other sulfonyl chlorides. This makes it a versatile reagent in organic synthesis and a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(difluoromethylsulfanyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S2/c8-14(11,12)6-3-1-2-5(4-6)13-7(9)10/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSXKBMUJDNOJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)SC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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